NAN-190

Vue d'ensemble

Description

NAN-190 is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of NAN-190 typically involves multi-step organic reactions. One common method includes:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

Attachment of the 2-methoxyphenyl group: This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks a 2-methoxyphenyl halide.

Introduction of the phthalimido group: This can be done by reacting the intermediate with phthalic anhydride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Core Reaction Pathway

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Piperazine ring formation | Ethylenediamine + dihalide (e.g., 1,2-dibromoethane) | Piperazine derivative |

| 2 | Alkylation for 2-methoxyphenyl attachment | 2-Methoxyphenyl halide, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Piperazine with aryl substituent |

| 3 | Phthalimido group introduction | Phthalic anhydride, alkyl bromide intermediate, heat | Final NAN-190 structure |

-

Industrial Optimization : Large-scale production employs continuous flow reactors and catalytic methods to enhance yield (Patent US5609849A) .

Key Chemical Reactions

This compound undergoes specific transformations depending on reaction conditions:

Hydrolysis of Phthalimido Group

The phthalimide moiety is susceptible to hydrolysis under acidic or basic conditions:

-

Applications : This reaction is critical for generating active metabolites or intermediates in drug development .

Oxidation Reactions

The piperazine ring can be oxidized to form N-oxides:

Salt Formation

This compound reacts with hydrobromic acid to form a hydrobromide salt:

Stability and Degradation

This compound exhibits sensitivity to:

-

Light : Prolonged exposure causes photodegradation, forming unidentified byproducts .

-

pH : Unstable under strongly acidic (pH < 2) or basic (pH > 10) conditions .

| Condition | Stability | Major Degradation Products |

|---|---|---|

| pH 1.0 (HCl) | <24 hours | Phthalic acid, amine derivative |

| pH 13.0 (NaOH) | <48 hours | Ring-opened compounds |

| UV Light (254 nm) | <1 week | Oxidized piperazine derivatives |

Comparative Reactivity

This compound’s reactivity differs from analogs due to its phthalimido group:

| Compound | Reaction with LiAlH₄ | Reaction with AcCl |

|---|---|---|

| This compound | Reduction of phthalimide to amine | Acylation at piperazine nitrogen |

| 1-(2-Methoxyphenyl)piperazine | No reaction | Acylation at nitrogen |

Applications De Recherche Scientifique

Circadian Rhythm Regulation

NAN-190 has been investigated for its role in enhancing circadian rhythm responses to light. A study demonstrated that this compound significantly potentiated the response to light in hamsters, facilitating quicker re-entrainment to altered light-dark cycles, which is particularly relevant for conditions like jet lag and shift work. The compound was shown to enhance phase shifts in behavioral activity rhythms, with treated groups exhibiting a greater phase shift compared to controls (4.27 hours versus 1.62 hours) .

Key Findings:

- Dosage: 5 mg/kg administered intraperitoneally.

- Effectiveness: Enhanced response to light even when administered up to 6 hours post-light exposure.

- Re-entrainment Speed: Reduced the time needed for re-entrainment by an average of 6 days compared to vehicle-treated animals.

Serotonin Receptor Modulation

This compound functions as a mixed agonist/antagonist at the 5-HT1A receptors, influencing both pre-synaptic and post-synaptic activities. Research indicates that it can block certain serotonin-induced behaviors while simultaneously decreasing serotonin release in vivo, suggesting a complex pharmacological profile that could be leveraged for therapeutic purposes .

Mechanisms of Action:

- Agonist Action: Decreased serotonin release via activation of somatodendritic autoreceptors.

- Antagonist Action: Blocked behaviors induced by other agonists, indicating potential use in treating disorders characterized by excessive serotonin activity.

Behavioral Studies

This compound has been utilized in various behavioral studies to understand its effects on anxiety and depression models. By modulating serotonin signaling pathways, this compound may offer insights into developing new treatments for mood disorders.

Behavioral Impact:

- Demonstrated effectiveness in altering anxiety-related behaviors in animal models.

- Potential applications in understanding the neurobiological underpinnings of mood disorders.

Experimental Applications

This compound has been employed as a tool compound in research settings to elucidate the roles of serotonin receptors in various physiological and pathological processes. Its unique properties make it valuable for studying receptor dynamics and interactions within the central nervous system.

Data Summary Table

Mécanisme D'action

The mechanism of action of NAN-190 involves its interaction with specific molecular targets. These could include:

Receptors: Binding to specific receptors in the body to exert its effects.

Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Pathways: Modulating signaling pathways that control cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Lacks the phthalimido group but shares the piperazine and methoxyphenyl moieties.

4-(4-(2-Phthalimido)butyl)piperazine: Lacks the methoxyphenyl group but has the phthalimido and piperazine moieties.

Uniqueness

NAN-190 is unique due to the presence of both the methoxyphenyl and phthalimido groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Activité Biologique

NAN-190 is a well-characterized compound primarily recognized for its role as a selective antagonist of the serotonin 5-HT1A receptor. This compound has been the subject of numerous studies focusing on its biological activity, particularly in relation to its effects on neurotransmission and potential therapeutic applications in psychiatric disorders.

This compound, an arylpiperazine derivative, has been synthesized and studied extensively for its binding affinity to serotonin receptors. The compound is known to exhibit competitive antagonism at the 5-HT1A receptor, which is crucial for modulating serotonergic signaling in the brain.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 294.39 g/mol |

| Purity | >97% |

| Solubility | Soluble in DMSO |

This compound's primary mechanism of action involves its competitive antagonism at the 5-HT1A receptor. Studies have shown that this compound does not activate the receptor but rather inhibits the action of agonists such as serotonin (5-HT) and 8-OH-DPAT, thereby preventing their physiological effects.

In Vitro Studies

In vitro experiments have demonstrated that this compound shifts the concentration-response curve of 5-HT to the right, indicating competitive inhibition. The Schild analysis revealed a dissociation constant (K) of approximately 1.9 nM, underscoring its potency as an antagonist at this receptor site .

Antidepressant and Anxiolytic Effects

Research indicates that this compound may have potential applications in treating anxiety and depression due to its modulation of serotonergic pathways. For instance, in animal models, this compound has shown effects consistent with anxiolytic activity when administered intrathecally .

Pain Modulation

Recent studies have explored the role of this compound in pain modulation. In a rat model, administration of this compound was linked to alterations in pain perception, suggesting that it may influence nociceptive pathways through its action on serotonin receptors .

Case Study: Effects on Anxiety-Like Behavior

A notable case study involved administering this compound to rats subjected to stress-induced behaviors. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, highlighting its potential therapeutic benefits in anxiety disorders .

Table 2: Comparative Binding Affinity of this compound with Other Compounds

| Compound | Receptor Type | K (nM) |

|---|---|---|

| This compound | 5-HT1A | 1.9 |

| Spiperone | 5-HT1A | 0.8 |

| 8-OH-DPAT | 5-HT1A | 0.3 |

The above table illustrates that while this compound is a potent antagonist, other compounds like spiperone and 8-OH-DPAT exhibit higher affinities for the 5-HT1A receptor.

Propriétés

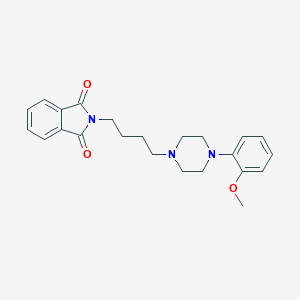

IUPAC Name |

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28/h2-5,8-11H,6-7,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDOMIRMMUGQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043813 | |

| Record name | NAN 190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-05-2 | |

| Record name | NAN-190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102392052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAN-190 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQE19CTV54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.